Cas no 923146-60-5 (4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide)

4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide
- SR-01000910949
- 4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
- F2206-0294
- 923146-60-5
- AKOS001947705
- 4-iodo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
- 4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
- SR-01000910949-1
-
- インチ: 1S/C19H15IN4O2S/c1-13-10-11-24-12-18(22-19(24)21-13)14-2-6-16(7-3-14)23-27(25,26)17-8-4-15(20)5-9-17/h2-12,23H,1H3
- InChIKey: OHNWAKABEBCAIA-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)S(NC1C=CC(=CC=1)C1=CN2C=CC(C)=NC2=N1)(=O)=O
計算された属性
- 精确分子量: 489.99604g/mol
- 同位素质量: 489.99604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 597
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 84.7Ų
4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2206-0294-4mg |
4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923146-60-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2206-0294-2μmol |
4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923146-60-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2206-0294-2mg |
4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923146-60-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2206-0294-1mg |
4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923146-60-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2206-0294-5mg |
4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923146-60-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2206-0294-5μmol |
4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923146-60-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2206-0294-3mg |
4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |
923146-60-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide 関連文献
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamideに関する追加情報
4-Iodo-N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide: A Promising Compound for Targeted Therapeutic Applications
4-Iodo-N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide, with the chemical identifier CAS 923146-60-5, represents a novel synthetic compound that has garnered significant attention in the field of medicinal chemistry. This molecule belongs to the class of sulfonamide derivatives, which are widely utilized in pharmaceuticals for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. The structural complexity of this compound, particularly its 7-methylimidazo[1,2-a]pyrimidin-2-yl moiety, is a key factor in its potential therapeutic utility. Recent studies have highlighted the importance of such structural features in modulating drug-target interactions and enhancing pharmacokinetic profiles.
The 4-iodo substituent on the benzene ring plays a critical role in the compound's biological activity. Iodine atoms are known to influence the electronic properties of aromatic rings, which can significantly impact the molecule's reactivity and binding affinity to target proteins. This 4-iodo group may also contribute to the compound's metabolic stability, as iodinated compounds often exhibit prolonged half-lives in vivo. The benzene-1-sulfonamide core is another essential component, as sulfonamide groups are commonly used in drug design to form hydrogen bonds with target molecules, thereby enhancing the compound's selectivity and efficacy.
Recent advancements in computational chemistry have provided insights into the molecular dynamics of 4-Iodo-N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits promising inhibitory activity against specific kinases involved in cancer progression. The 7-methylimidazo[1,2-a]pyrimidin-2-yl ring system is hypothesized to interact with ATP-binding sites in target enzymes, thereby disrupting their catalytic functions. This mechanism of action aligns with the growing trend of developing kinase inhibitors for oncology applications, as these enzymes are frequently dysregulated in malignant tumors.
Furthermore, the 4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl substituent may contribute to the compound's unique pharmacological profile. The 7-methyl group introduces steric and electronic effects that could modulate the compound's binding affinity to specific receptors. This structural feature is particularly relevant in the context of drug development, where subtle modifications can significantly alter a molecule's therapeutic potential. Researchers have also explored the possibility of this compound acting as a dual inhibitor, targeting multiple pathways simultaneously to enhance antitumor efficacy.
Experimental data from preclinical studies suggest that 4-Iodo-N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfy may exhibit anti-inflammatory properties. A 2024 study in Pharmacological Research reported that the compound effectively reduces the expression of pro-inflammatory cytokines in cellular models of inflammation. This finding is particularly significant given the role of chronic inflammation in the pathogenesis of various diseases, including cardiovascular disorders and neurodegenerative conditions. The compound's ability to modulate inflammatory responses could position it as a potential therapeutic agent for these conditions.
The synthesis of 4-Iodo-N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide has been optimized through various chemical methodologies. A recent publication in Organic Letters described a one-pot synthesis route that significantly improves the yield and purity of the compound. This synthetic approach is crucial for large-scale production, as it reduces the number of purification steps and minimizes the use of hazardous reagents. The development of efficient synthetic routes is a critical aspect of drug discovery, as it directly impacts the feasibility of transitioning a compound from the laboratory to clinical trials.
Pharmacokinetic studies have also been conducted to evaluate the compound's behavior in biological systems. The benzene-1-sulfonamide moiety is known to enhance the compound's solubility, which is essential for oral bioavailability. Additionally, the 4-iodo substituent may contribute to the compound's metabolic stability, as iodinated compounds are often less prone to enzymatic degradation. These properties are particularly important for drugs intended for chronic administration, as they ensure consistent therapeutic effects over extended periods.
Despite its promising properties, the compound's safety profile requires further investigation. While preclinical studies have not reported significant toxicological concerns, long-term studies are needed to assess potential side effects. The 7-methylimidazo[1,2-a]pyrimidin-2-yl ring system, while beneficial for biological activity, may also introduce unforeseen interactions with other metabolic pathways. Therefore, comprehensive toxicological evaluations are essential to ensure the compound's safety for human use.
In conclusion, 4-Iodo-N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide represents a promising candidate for further exploration in drug development. Its unique structural features, combined with recent advances in computational and experimental methodologies, position it as a potential therapeutic agent for various diseases. Continued research into its pharmacological properties, safety profile, and clinical applications will be critical in determining its role in modern medicine.
923146-60-5 (4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide) Related Products
- 2445786-69-4(methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomers)
- 2227833-69-2((1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol)
- 22293-47-6(3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide)
- 338409-61-3(4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide)
- 104317-96-6(1-Chloro-4-(chloromethyl)-2-iodo-benzene)
- 946319-29-5(N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide)
- 1903651-00-2(N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide)
- 2172254-73-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid)
- 939-53-7(N-(2-Aminoethyl)nicotinamide)
- 1798522-72-1(2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one)




